6-Bromopteridine

Descripción general

Descripción

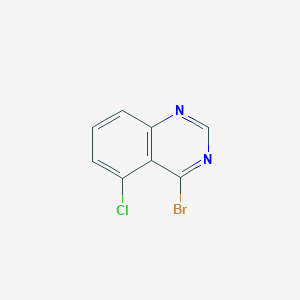

6-Bromopteridine is a chemical compound with the molecular formula C6H3BrN4 and a molar mass of 211.02 . It is used in various chemical reactions and studies .

Molecular Structure Analysis

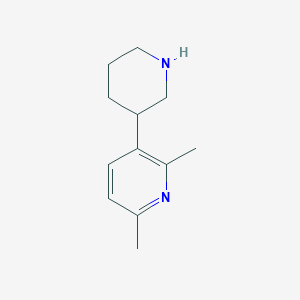

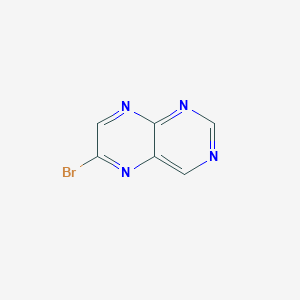

The molecular structure of 6-Bromopteridine consists of a pyridine ring with a bromine atom attached to the 6th carbon . The exact spatial configuration and bond lengths would require more specific experimental data or computational modeling for accurate determination.Physical And Chemical Properties Analysis

6-Bromopteridine is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination or reference to a detailed chemical database .Aplicaciones Científicas De Investigación

Anticancer Agent Research

6-Bromopteridine analogues have been investigated for their potential as anticancer agents. A study by Munikrishnappa et al. (2021) synthesized and evaluated a series of bromo-pyrimidine analogues, including 6-Bromopteridine derivatives, for their in vitro cytotoxic activity against various cancer cell lines. These compounds were found to exhibit potent activity, particularly on K562 cells (human chronic myeloid leukemia cell line), and emerged as potent Bcr/Abl kinase inhibitors, suggesting their potential as alternative therapies in cancer treatment (Munikrishnappa et al., 2021).

Biomarker for Cancer Diagnosis

The study of pteridines, including 6-Bromopteridine, in urine samples of cancer patients indicates their potential as biomarkers for noninvasive cancer diagnosis. Gamagedara et al. (2011) analyzed different pteridines in urine and found that some pteridine levels, including 6-Bromopteridine, were significantly higher in samples from cancer patients compared to healthy subjects. This suggests the potential of 6-Bromopteridine levels in urine as biomarkers for cancer (Gamagedara et al., 2011).

Enhancement of DNA Damage in Radiation Therapy

Kinsella et al. (1987) explored the use of halogenated pyrimidine analogs, including bromodeoxyuridine (a derivative of 6-Bromopteridine), as potential clinical radiosensitizers. Their study showed that pre-treatment with these analogs enhanced DNA damage when exposed to radiation, suggesting their utility in improving the efficacy of radiation therapy in cancer treatment (Kinsella et al., 1987).

Mecanismo De Acción

The mechanism of action of 6-Bromopteridine is not explicitly mentioned in the available resources . The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which may not be applicable for 6-Bromopteridine if it’s primarily used in chemical reactions and not in biological contexts.

Propiedades

IUPAC Name |

6-bromopteridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN4/c7-5-2-9-6-4(11-5)1-8-3-10-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHKHHWQCBHZGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=CC(=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857529 | |

| Record name | 6-Bromopteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromopteridine | |

CAS RN |

1260880-75-8 | |

| Record name | 6-Bromopteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.